![molecular formula C11H15N3O B2593961 1-(Pyridine-4-carbonyl)-1,4-diazepane CAS No. 199938-61-9](/img/structure/B2593961.png)
1-(Pyridine-4-carbonyl)-1,4-diazepane
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Overview
Description
“1-(Pyridine-4-carbonyl)-1,4-diazepane” is a chemical compound with the CAS Number: 39640-04-5 . It has a molecular weight of 191.23 . The IUPAC name for this compound is 1-isonicotinoylpiperazine . The physical form of this compound is oil .
Chemical Reactions Analysis
The nucleophilic substitution reactions of acyl chloride CH3COCl with pyridine are shown in one of the papers . Pyridine, being uncharged, shows no minima related to the reactant complex, unlike the anionic nucleophile .Physical And Chemical Properties Analysis
The physical form of “1-(Pyridine-4-carbonyl)-1,4-diazepane” is oil .Scientific Research Applications
Regiospecific Synthesis and Structural Studies
A regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some containing fluoro-substituents, was achieved through the reaction of 2,3-diaminopyridines with ethyl aroylacetates. The X-ray crystal structure of specific derivatives was solved, revealing the molecular and crystal system details. NMR spectra provided insights into the chemical shifts and structural effects, such as the seven-membered ring inversion barrier and rotation about the exocyclic N1–CR bond, demonstrating the compounds' dynamic properties (Alonso et al., 2020).
Metal Complexes and Catalysis
Nickel(II) complexes involving 1,4-diazepane core ligands were synthesized to study their application in catalysis and molecular activation. These complexes demonstrated potential in activating atmospheric CO2, converting it into cyclic carbonates at atmospheric pressure, indicating their significance in CO2 fixation and transformation into valuable products (Muthuramalingam et al., 2021).
Synthesis of Heterocyclic Compounds
A convergent synthesis approach for trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives was developed using l-phenylalanine triflate as an organocatalyst. This method allows for the synthesis of biologically significant classes of compounds, showcasing the structural diversity achievable through intermolecular annulation (Jiang et al., 2017).
Biomimetic Synthesis and Molecular Structures
Iron(III) complexes with 1,4-diazepane ligands were synthesized as functional models for extradiol cleaving catechol dioxygenase enzymes. These complexes demonstrate regioselective extradiol cleavage of catechols, contributing to our understanding of the enzyme's mimicry and the role of ligand stereoelectronic factors in catalytic processes (Mayilmurugan et al., 2008).
Novel Synthesis Techniques
A novel strategy for synthesizing the pyrrolo[3,4-d][1,2]diazepine heterocyclic system was developed, highlighting the pursuit of efficient methods for preparing heterocyclic analogs of pharmacologically active compounds. This method underscores the ongoing search for novel synthetic approaches in medicinal chemistry (Kharaneko & Bogza, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine and pyridine derivatives, have been reported to interact with various targets . For instance, pyrrolidine derivatives have shown inhibitory activity towards dipeptidyl peptidase-4 (DPP4), a serine exopeptidase . Pyridine derivatives have been employed to treat multiple medical illnesses, including cardiovascular diseases .
Mode of Action
Based on the information about related compounds, it can be inferred that the interaction of 1-(pyridine-4-carbonyl)-1,4-diazepane with its targets could lead to changes in the biological activity of these targets .
Biochemical Pathways
Related compounds such as pyridine derivatives have been reported to regulate several voltage-gated ion channel behaviors, including sodium (nav), calcium (cav), and potassium (kv) channels .
Pharmacokinetics
A compound with a similar structure, ga-pnt6555, has shown rapid renal clearance and persistent accumulation in tumors . These properties could potentially influence the bioavailability of 1-(Pyridine-4-carbonyl)-1,4-diazepane.
Result of Action
Related compounds such as pyridine derivatives have shown significant therapeutic potential in treating various diseases .
Action Environment
The action of similar compounds could potentially be influenced by various factors, including the presence of specific enzymes and the physiological conditions of the environment .
Safety and Hazards
properties
IUPAC Name |
1,4-diazepan-1-yl(pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-2-5-13-6-3-10)14-8-1-4-12-7-9-14/h2-3,5-6,12H,1,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWECACRPYUGBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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